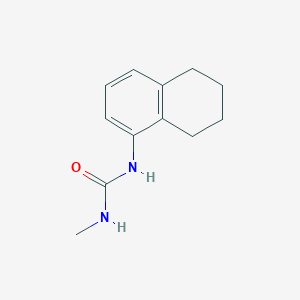![molecular formula C35H36O4 B12553430 [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-93-0](/img/structure/B12553430.png)
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with a molecular formula of C35H36O4 It consists of a nonane backbone with two phenylene groups and two phenylmethanone groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the etherification of nonane-1,9-diol with 4-hydroxybenzophenone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The phenylmethanone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) depends on its specific application. In drug delivery systems, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
1-(4-Fluorophenyl)piperazine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific structural arrangement, which imparts distinct chemical properties. Unlike simpler aromatic compounds, its nonane backbone and multiple functional groups allow for a wide range of chemical modifications and applications.
Propriétés
Numéro CAS |
188578-93-0 |
|---|---|
Formule moléculaire |
C35H36O4 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[4-[9-(4-benzoylphenoxy)nonoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C35H36O4/c36-34(28-14-8-6-9-15-28)30-18-22-32(23-19-30)38-26-12-4-2-1-3-5-13-27-39-33-24-20-31(21-25-33)35(37)29-16-10-7-11-17-29/h6-11,14-25H,1-5,12-13,26-27H2 |
Clé InChI |
JGQIRTYMPMCMLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


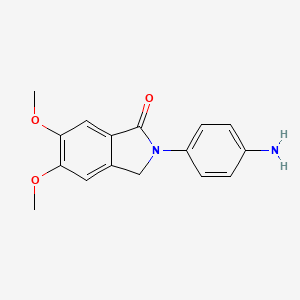
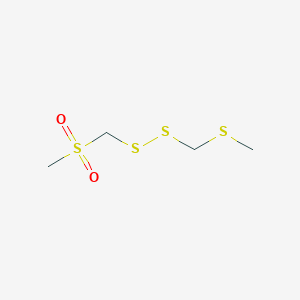
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
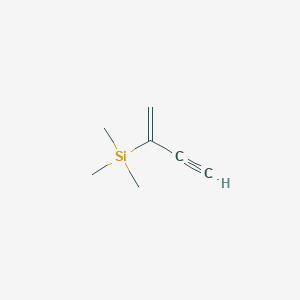
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


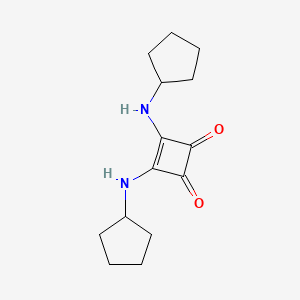
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

